molecular formula C20H23N B5996499 1-benzyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline

1-benzyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline

Cat. No.: B5996499
M. Wt: 277.4 g/mol
InChI Key: PZXAIACYQLUKIS-UHFFFAOYSA-N
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Description

Contextualization of the 1,2-Dihydroquinoline (B8789712) Core Structure in Organic Chemistry Research

The 1,2-dihydroquinoline framework is a key structural unit found in a variety of natural products and pharmaceuticals. mdpi.com This prominence has established it as a valuable target and building block in the field of organic synthesis. mdpi.comnih.gov Chemists have developed a wide array of synthetic strategies to construct this heterocyclic motif, reflecting its importance. nih.govchemrxiv.org These methods range from traditional named reactions like the Skraup synthesis to modern transition metal-catalyzed processes and domino reactions that allow for the efficient assembly of complex molecules from simple precursors. researchgate.netnih.gov

The development of novel synthetic routes to access 1,2-dihydroquinolines remains an active area of research, with an emphasis on creating milder, more efficient, and selective methodologies. mdpi.com The versatility of the 1,2-dihydroquinoline core allows it to serve as a synthon for more complex molecular architectures. nih.gov

Synthesis StrategyDescriptionCatalyst/Reagent ExampleReference
Intramolecular HydroarylationGold-catalyzed intramolecular cyclization of N-propargylanilines to form the dihydroquinoline ring.Au(I) complexes mdpi.com
Ring-Closing Carbonyl-Olefin Metathesis (RCCOM)A hydrazine-catalyzed method involving the cyclization of N-prenylated 2-aminobenzaldehydes.Hydrazine (B178648) with TFA nih.govacs.org
Transfer HydrogenationSelective partial reduction of quinolines to 1,2-dihydroquinolines using a transfer hydrogenation agent.Cobalt-amido cooperative catalyst with H₃N·BH₃ nih.gov
Intramolecular Allylic AminationMetal-catalyzed cyclization of aminophenylprop-1-en-3-ols.AuCl₃/AgSbF₆ or Iron catalysts organic-chemistry.org
Domino ReactionsMulti-step sequences performed in one pot, such as reduction-reductive amination of 2-nitroarylketones.Pd/C with H₂ nih.gov

Rationale for Dedicated Investigation of 1-benzyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline

While extensive research on the specific compound this compound is not widely documented in publicly available literature, a scientific rationale for its investigation can be inferred from the known properties of its structural components. The core structure is closely related to 2,2,4-trimethyl-1,2-dihydroquinoline (B116575), the monomer unit for a widely used industrial antioxidant known as polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (antioxidant RD). asianpubs.orgresearchgate.netgoogle.com This polymer is valued for its ability to protect rubber from thermal oxidative aging and catalytic oxidation by metals. asianpubs.org

The substituents on the this compound structure—a benzyl (B1604629) group at the nitrogen (N1 position) and methyl groups at positions 2, 2, 4, and 6—are expected to modulate the chemical and physical properties of the parent dihydroquinoline ring.

N-Benzyl Group: The introduction of a benzyl group at the nitrogen atom is a common strategy in medicinal chemistry to explore structure-activity relationships. In the related class of tetrahydroisoquinolines, N-benzyl substitution is a feature of various biologically active compounds. researchgate.netnih.gov This group can influence the molecule's steric profile, solubility, and interactions with biological targets.

Tetramethyl Substitution: The methyl groups at positions 2, 2, and 4 are characteristic of the highly effective antioxidant RD monomer. The additional methyl group at the 6-position on the benzene (B151609) ring would further modify the electronic properties and steric hindrance around the heterocyclic system, potentially fine-tuning its reactivity and antioxidant capacity.

Therefore, a dedicated investigation of this compound would likely aim to understand how these specific substitutions alter the established antioxidant properties of the core structure, or to explore novel applications in medicinal chemistry or materials science.

Overview of Key Academic Research Trajectories for the Compound Class

Academic research on 1,2-dihydroquinolines and their derivatives follows several key trajectories, driven by the diverse properties and potential applications of this heterocyclic system.

One major area of focus is medicinal chemistry and drug discovery . Researchers actively synthesize and evaluate novel 1,2-dihydroquinoline derivatives for a wide range of biological activities. benthamscience.com These include potential anticancer agents, inhibitors of lipid peroxidation, and antioxidants. nih.goviiarjournals.orgresearchgate.net The dihydroquinoline scaffold serves as a versatile template for developing new therapeutic agents. iiarjournals.org

Another significant trajectory is in organic synthesis and methodology development . The 1,2-dihydroquinoline ring is not only a synthetic target but also a useful intermediate. nih.gov For instance, its structural similarity to reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) makes it a candidate for use as a hydride donor in reduction reactions. nih.gov Research continues to focus on discovering more efficient and selective catalytic methods for both the synthesis and functionalization of these compounds. nih.govorganic-chemistry.org

A third branch of research involves materials science and industrial applications . Stemming from the use of polymerized 2,2,4-trimethyl-1,2-dihydroquinoline as a rubber antioxidant, there is interest in developing new materials with enhanced stability and performance. researchgate.net Research in this area explores the synthesis of novel polymers and the antioxidant mechanisms of these compounds. asianpubs.orgresearchgate.net

Research TrajectoryFocus AreaSpecific Application/StudyReference
Medicinal ChemistryAnticancer AgentsScreening of novel 1,2-dihydroquinolines for cytotoxicity in tumor cell lines. iiarjournals.org
Medicinal ChemistryAntioxidant PropertiesEvaluation as inhibitors of lipid peroxidation. nih.gov
Organic SynthesisSynthetic IntermediatesUse as versatile synthons for C-H functionalization and N-functionalization. nih.gov
Organic SynthesisReagentsApplication as hydride donors, mimicking NADPH. nih.gov
Materials SciencePolymer ChemistrySynthesis and investigation of polymerized 2,2,4-trimethyl-1,2-dihydroquinoline as a rubber antioxidant. asianpubs.orggoogle.comgoogle.com
CatalysisCatalyst DevelopmentStudying quinoline-derived complexes for their catalytic activity in oxidation reactions. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-2,2,4,6-tetramethylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N/c1-15-10-11-19-18(12-15)16(2)13-20(3,4)21(19)14-17-8-6-5-7-9-17/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXAIACYQLUKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Development for 1 Benzyl 2,2,4,6 Tetramethyl 1,2 Dihydroquinoline

Historical Evolution of 1,2-Dihydroquinoline (B8789712) Synthesis

The foundational methods for the synthesis of quinolines, from which dihydroquinoline synthesis evolved, date back to the 19th century with the Skraup synthesis (1880) and the Doebner-von Miller reaction (1881). wikipedia.orgsynarchive.com The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org A modification of this, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds reacting with anilines. wikipedia.orgsynarchive.com These early methods, while groundbreaking, often required harsh reaction conditions.

A significant advancement in the synthesis of the core structure of the target molecule, 2,2,4-trimethyl-1,2-dihydroquinoline (B116575), was achieved through the acid-catalyzed condensation of aniline with acetone (B3395972). google.comgoogle.com This reaction laid the groundwork for the synthesis of the tetramethyl-substituted analog by employing substituted anilines. Specifically, the reaction of p-toluidine (B81030) with acetone can be utilized to form 2,2,4,6-tetramethyl-1,2-dihydroquinoline (B3048763), the precursor to the final target compound. researchgate.net

Targeted Synthetic Approaches for 1-benzyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline

Modern synthetic chemistry has seen the development of more efficient and selective methods for the construction of polysubstituted 1,2-dihydroquinolines. These approaches offer advantages in terms of yield, substrate scope, and reaction conditions.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules from simple starting materials in a single step. For the synthesis of 1,2-dihydroquinolines, a particularly relevant MCR involves the reaction of an aniline, and two ketone molecules. acs.orgresearchgate.net This strategy is directly applicable to the synthesis of the 2,2,4,6-tetramethyl-1,2-dihydroquinoline core.

In a typical protocol, p-toluidine can be reacted with an excess of acetone, which serves as the source for both the C2-gem-dimethyl group and the C4-methyl group via an in-situ aldol (B89426) condensation to form mesityl oxide. The reaction is often catalyzed by a Lewis acid, such as magnesium bromide, under solvent-free conditions, which aligns with green chemistry principles. acs.orgresearchgate.net The proposed mechanism involves the initial formation of an imine from p-toluidine and one molecule of acetone, followed by a series of reactions including an aldol-type condensation and subsequent cyclization. acs.org

The final step to achieve the target molecule is the N-benzylation of the resulting 2,2,4,6-tetramethyl-1,2-dihydroquinoline. This can be accomplished using benzyl (B1604629) bromide in the presence of a base.

Starting MaterialsCatalyst/ConditionsIntermediate ProductFinal StepFinal Product
p-Toluidine, AcetoneMgBr₂, Solvent-free2,2,4,6-Tetramethyl-1,2-dihydroquinolineN-benzylation with Benzyl bromideThis compound

Cycloaddition and Related Annulation Reactions

Cycloaddition reactions provide another strategic route to the 1,2-dihydroquinoline scaffold. The Povarov reaction, a formal [4+2] cycloaddition of an imine with an electron-rich alkene, is a notable example for synthesizing tetrahydroquinolines, which can be subsequently oxidized to dihydroquinolines. researchgate.net For the synthesis of highly substituted dihydroquinolines, variations of this approach can be envisioned.

A plausible, though less direct, cycloaddition approach to a related scaffold involves the reaction of isatin-derived azomethine ylides with dipolarophiles in a 1,3-dipolar cycloaddition. nih.gov However, for the specific substitution pattern of this compound, a direct and efficient cycloaddition protocol is not well-documented in the literature, often requiring multi-step sequences to prepare the necessary precursors.

Metal-Catalyzed Synthetic Routes (e.g., Gold, Palladium, Lanthanide Catalysis)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild and efficient pathways. Gold-catalyzed intramolecular hydroarylation of N-propargylanilines is a known method for the synthesis of 4-substituted-1,2-dihydroquinolines. mdpi.com This approach, however, would require a multi-step synthesis of a specifically substituted propargylamine (B41283) precursor.

More relevant to the target molecule is the use of lanthanide catalysts, such as scandium triflate, in a modified Skraup-type reaction. The reaction of anilines with ketones in the presence of scandium triflate has been shown to produce 2,2,4-substituted 1,2-dihydroquinolines in high yields under mild conditions. This method could be adapted using p-toluidine and acetone to yield the 2,2,4,6-tetramethyl-1,2-dihydroquinoline core. Subsequent N-benzylation would yield the final product.

Starting MaterialsCatalystReaction TypeIntermediate ProductFinal Step
p-Toluidine, AcetoneScandium TriflateModified Skraup Reaction2,2,4,6-Tetramethyl-1,2-dihydroquinolineN-benzylation

Iron- and cobalt-catalyzed reactions have also been reported for the synthesis of 1,2-dihydroquinolines through various cyclization strategies, though their application to this specific tetramethyl substitution pattern is less explored. organic-chemistry.org

Organocatalytic and Brønsted Acid/Base Catalysis Strategies

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral and achiral heterocycles. For the synthesis of dihydroquinolines, Brønsted acids are commonly used as catalysts in reactions such as the Doebner-von Miller synthesis. wikipedia.orgsynarchive.com The reaction of anilines with α,β-unsaturated carbonyls, often generated in situ from aldehydes or ketones, is effectively promoted by acids like p-toluenesulfonic acid or perchloric acid. wikipedia.org

The synthesis of 2,2,4,6-tetramethyl-1,2-dihydroquinoline can be achieved by reacting p-toluidine with acetone under Brønsted acid catalysis. The acid facilitates both the self-condensation of acetone to mesityl oxide and the subsequent cyclization with p-toluidine.

More sophisticated organocatalytic approaches, such as those employing chiral phosphoric acids, have been developed for the enantioselective synthesis of polyhydroquinolines via the Hantzsch reaction. nih.gov While these methods are powerful for creating stereocenters, they are less direct for the synthesis of the achiral target molecule.

Solvent-Free and Green Chemistry Principles in Synthesis

Many of the modern synthetic approaches to 1,2-dihydroquinolines are increasingly incorporating the principles of green chemistry. The use of solvent-free reaction conditions is a prominent feature in several of the most efficient syntheses of the 2,2,4,6-tetramethyl-1,2-dihydroquinoline core.

For instance, the magnesium bromide-catalyzed multicomponent reaction of anilines and ketones can be performed without a solvent, significantly reducing waste. acs.orgresearchgate.net Similarly, microwave-assisted synthesis of quinolines and dihydroquinolines on the surface of silica (B1680970) gel impregnated with indium(III) chloride has been reported to proceed efficiently under solvent-free conditions. researchgate.net The mechanochemical synthesis of polysubstituted 1,2-dihydroquinolines from anilines and alkyne esters under solvent-free ball-milling conditions further highlights the trend towards environmentally benign synthetic protocols. nih.gov

These solvent-free methods not only offer environmental benefits but can also lead to shorter reaction times and improved yields.

Asymmetric Synthesis and Enantioselective Methodologies

The creation of the chiral quaternary center at the C2 position of this compound in an enantioselective manner is a formidable synthetic challenge. Asymmetric organocatalysis and metal catalysis represent the primary strategies for achieving such transformations in related heterocyclic systems. acs.orgrsc.org

Organocatalytic Approaches: Chiral organocatalysts, particularly those based on proline derivatives and chiral phosphoric acids, have emerged as powerful tools for the enantioselective synthesis of nitrogen-containing heterocycles. acs.org For the target molecule, an organocatalytic approach could involve the reaction of N-benzyl-4-methylaniline with an α,β-unsaturated ketone or aldehyde derived from acetone. A chiral primary or secondary amine catalyst, such as a diphenylprolinol silyl (B83357) ether, could activate the unsaturated carbonyl component towards an enantioselective aza-Michael addition, which would be followed by cyclization to form the dihydroquinoline ring. acs.orgmdpi.com

Another prominent strategy involves the use of chiral Brønsted acids, like BINOL-derived phosphoric acids. These catalysts can activate an imine intermediate, formed in situ, for an enantioselective intramolecular hydroarylation or cyclization step, thereby controlling the stereochemistry of the newly formed C2 center.

Metal-Catalyzed Enantioselective Synthesis: Transition metal catalysis offers a complementary approach. Chiral complexes of iridium, copper, and indium have been successfully employed in the asymmetric synthesis of various dihydroquinoline scaffolds. rsc.orgacs.orgnih.gov For instance, a chiral Iridium-SpiroPAP catalyst has been shown to facilitate asymmetric hydrogenation of quinolines to yield chiral 1,4-dihydroquinolines with high enantioselectivity (up to 99% ee). acs.orgnih.gov While this applies to a different isomer, the principle of using a chiral metal complex to control stereochemistry is broadly applicable. A potential route for the target compound could involve an intramolecular allylic amination of a suitably designed precursor, catalyzed by a chiral palladium or rhodium complex to set the C2 stereocenter.

The table below summarizes potential catalytic systems applicable to the asymmetric synthesis of the target dihydroquinoline.

Catalytic SystemCatalyst TypePotential ReactionExpected Outcome
OrganocatalysisChiral Phosphoric Acid (e.g., SPINOL-PA)Intramolecular Cyclization of an ImineHigh enantiomeric excess (ee) by protonating and activating the imine within a chiral environment.
OrganocatalysisDiphenylprolinol TMS EtherAza-Michael/Cyclization CascadeFormation of the dihydroquinoline core with controlled stereochemistry via enamine catalysis. acs.org
Metal CatalysisChiral Copper(I) Hydride ComplexAsymmetric HydroallylationCould be used to functionalize a pre-formed dihydroquinoline, though less direct for the target. nih.gov
Metal CatalysisChiral Indium(III) ComplexAsymmetric Aldehyde AdditionDual catalysis with a chiral Lewis base could furnish optically active dihydroquinolines. rsc.org

Optimization of Reaction Conditions, Yields, and Regioselectivity

The classical synthesis of 2,2,4-trisubstituted 1,2-dihydroquinolines is often achieved via the Döbner-von Miller reaction, which involves the condensation of an aniline (p-toluidine), an α,β-unsaturated carbonyl compound (formed in situ from acetone), and another carbonyl compound. wikipedia.org Optimization of this reaction is critical for maximizing yield and controlling the regioselectivity to obtain the desired 2,2,4,6-tetramethyl substitution pattern.

Key parameters for optimization include the choice of acid catalyst, solvent, temperature, and reaction time. scielo.br Lewis acids (e.g., FeCl₃, SnCl₄) and Brønsted acids (e.g., HCl, p-TsOH) are commonly used to catalyze the condensation and cyclization steps. wikipedia.orgnih.gov The solvent can significantly influence reaction rates and selectivity; options range from protic solvents like ethanol (B145695) to aprotic solvents or even neat conditions. Temperature control is crucial to balance the rate of productive cyclization against the formation of side products.

The regioselectivity, specifically the placement of the methyl group at the C6 position, is dictated by the starting aniline (p-toluidine). The formation of the 2,2,4-trimethyl pattern on the heterocyclic ring is a direct consequence of using acetone as the primary building block in the Döbner-von Miller condensation.

The following interactive table outlines hypothetical optimization parameters for the synthesis of this compound, based on established principles for related reactions.

ParameterCondition ACondition BCondition CCondition DRationale for Optimization
Catalyst HCl (conc.)p-TsOHFeCl₃Sc(OTf)₃Brønsted acids are traditional, but Lewis acids may offer milder conditions and improved yields. wikipedia.orgnih.gov
Solvent EthanolDichloromethaneAcetonitrileNeat (Solvent-free)Solvent polarity can affect intermediate stability and reaction rates. Neat conditions can be more atom-economical. scielo.br
Temperature Reflux (80-100 °C)Room Temp (25 °C)50 °C120 °CHigher temperatures accelerate the reaction but may lead to side products; optimization is key to finding a balance.
Reaction Time 24 h48 h12 h4 hMonitoring the reaction (e.g., by TLC or GC) is essential to determine the point of maximum product formation before degradation occurs. scielo.br
Expected Yield ModerateLowModerate-HighHighOptimized conditions aim to maximize the conversion of starting materials to the desired product.

Cascade and Domino Reaction Sequences in Dihydroquinoline Formation

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. mdpi.com This approach enhances atom economy and reduces waste. The synthesis of polysubstituted dihydroquinolines is particularly amenable to cascade strategies. mdpi.comresearchgate.net

A plausible domino strategy for constructing this compound could be initiated from N-benzyl-4-methylaniline and propargylic alcohol. In a process catalyzed by an iron or gold salt, a cascade involving a Friedel-Crafts-type reaction followed by a 6-endo-trig hydroamination could construct the 1,2-dihydroquinoline skeleton in a single operation. nih.govacs.org This method efficiently forms both a C-C and a C-N bond in one pot.

Alternatively, a domino reaction of Morita-Baylis-Hillman (MBH) acetates with primary amines can be employed to generate highly substituted dihydroquinolines. mdpi.com This sequence typically involves an initial Sₙ2' displacement, followed by alkene isomerization and an intramolecular SₙAr cyclization to form the heterocyclic ring. mdpi.com

Another powerful approach is the aza-Michael-Henry domino reaction, where 2-aminobenzaldehydes react with nitroolefins using organocatalysts to provide substituted 1,2-dihydroquinolines. nih.gov Adapting this to the target molecule would require a 2-(benzylamino)-4-methylbenzaldehyde derivative reacting with a nitroalkene derived from acetone, which would undergo a cascade of conjugate addition followed by an intramolecular Henry (nitro-aldol) reaction and subsequent dehydration.

These cascade methods represent state-of-the-art strategies for the rapid assembly of complex molecular architectures from simple starting materials, offering an elegant and efficient route to the target compound. rsc.org

Chemical Reactivity and Mechanistic Elucidation of 1 Benzyl 2,2,4,6 Tetramethyl 1,2 Dihydroquinoline

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of 1-benzyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline is dictated by the electronic properties of its constituent parts: the electron-rich dihydroquinoline core and the benzyl (B1604629) group. The dihydroquinoline ring, particularly the benzene (B151609) portion, is activated towards electrophilic substitution due to the electron-donating effects of the nitrogen atom and the two methyl groups at positions 4 and 6. The nitrogen atom, through resonance, increases the electron density at the ortho and para positions of the fused benzene ring.

Electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation) are expected to occur on the benzene ring of the dihydroquinoline moiety. The regioselectivity of these substitutions is governed by the combined directing effects of the alkyl groups and the dihydro-heterocycle. The 6-methyl group and the fused nitrogen-containing ring direct incoming electrophiles primarily to positions 5, 7, and 8. The steric hindrance from the gem-dimethyl group at position 2 and the methyl group at position 4 may influence the accessibility of these sites.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
PositionActivating/Deactivating GroupsPredicted ReactivitySteric Hindrance
5Ortho to 6-Me, Para to N-containing ringHighly FavorableModerate
7Para to 6-Me, Ortho to N-containing ringFavorableLow
8Ortho to N-containing ringModerately FavorableHigh (peri-position)

Nucleophilic substitution reactions on the unmodified this compound are less common due to the absence of a suitable leaving group on the aromatic ring. However, the principles of nucleophilic attack are relevant to its synthesis. The formation of similar 1-substituted tetrahydroisoquinolines often involves the nucleophilic addition of organometallic reagents, such as Grignard reagents, to an imine or a related electrophilic carbon center at position 1. researchgate.netresearchgate.net In a similar vein, derivatization of the dihydroquinoline core to include a leaving group (e.g., a halogen) at position 4 could enable subsequent nucleophilic substitution at that site, as has been demonstrated for 4-chloro-2-quinolinone systems. mdpi.com

Oxidation and Reduction Pathways of the Dihydroquinoline Core

The 1,2-dihydroquinoline (B8789712) core is a partially saturated heterocyclic system, making it susceptible to both oxidation and reduction.

Oxidation: The most common oxidation pathway for 1,2-dihydroquinolines is aromatization to the corresponding quinoline (B57606). This process involves the loss of two hydrogen atoms and results in a thermodynamically stable aromatic system. This transformation can be achieved using a variety of chemical oxidizing agents or through autoxidation, particularly for derivatives with certain substituents. For instance, N-Boc protected 1,2-dihydroquinolines have been observed to undergo autoxidation to furnish quinolines. nih.gov The presence of the benzylic proton at C4 in the parent 1,2-dihydroquinoline structure makes it prone to oxidation. In the case of this compound, the absence of a hydrogen at C4 suggests that oxidation to a quinolinium salt would be a more likely pathway, potentially followed by rearrangement or cleavage. The antioxidant properties observed in structurally related dihydroquinolines, such as 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, underscore the propensity of this core structure to undergo oxidation while counteracting oxidative stress. nih.gov

Reduction: The dihydroquinoline core can be reduced to a fully saturated 1,2,3,4-tetrahydroquinoline. This can be accomplished through catalytic hydrogenation using catalysts like palladium, platinum, or nickel, or with chemical reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The reduction of related dehydroisoquinoline systems to their tetrahydroisoquinoline counterparts is a well-established transformation in synthetic chemistry. google.com

Table 2: Oxidation-Reduction Products of the Dihydroquinoline Core
Reaction TypeReagentsProduct Type
OxidationOxidizing agents (e.g., DDQ, MnO₂), AutoxidationQuinolinium Salt
ReductionCatalytic Hydrogenation (H₂/Pd), NaBH₄, LiAlH₄1,2,3,4-Tetrahydroquinoline

Ring-Opening and Rearrangement Reactions

Under specific conditions, the this compound ring system may undergo ring-opening or rearrangement reactions. While specific studies on this compound are not prevalent, analogies can be drawn from the reactivity of other heterocyclic systems.

Rearrangement Reactions: Acid-catalyzed rearrangements are plausible. Protonation of the nitrogen or the double bond could initiate a cascade of events, potentially leading to a 1,2-migration (Wagner-Meerwein type rearrangement) of one of the methyl groups at position 2 or 4. Such rearrangements are driven by the formation of a more stable carbocation intermediate. The Bamberger rearrangement, which converts N-phenylhydroxylamines to 4-aminophenols in the presence of strong acid, provides a precedent for acid-catalyzed rearrangement in nitrogen-containing aromatic systems. wiley-vch.de Similarly, the benzilic acid rearrangement, involving the 1,2-rearrangement of diketones, illustrates the principle of intramolecular migration, which could be conceptually applied to intermediates derived from the dihydroquinoline core. wikipedia.org

Ring-Opening Reactions: Ring-opening of the dihydroquinoline core would likely require more forceful conditions. Strong oxidative cleavage could break the C2-C3 or C4-C4a bonds. Reductive cleavage, such as with sodium in liquid ammonia (B1221849) (Birch reduction), could potentially lead to ring opening, although reduction of the aromatic ring is more typical. Mechanistic studies on the synthesis of related quinazoline (B50416) derivatives have noted ring-opening phenomena of intermediates, suggesting that under certain synthetic conditions, the heterocyclic ring can be labile. researchgate.net

Detailed Reaction Mechanism Investigations

The elucidation of reaction mechanisms for this compound relies on the identification of transient intermediates.

Electrophilic Substitution: In electrophilic aromatic substitution, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or Wheland-type intermediate. nih.gov The electrophile adds to the benzene ring, temporarily disrupting its aromaticity, before a proton is eliminated to restore the aromatic system.

Oxidation/Reduction: Oxidation to a quinolinium species may proceed through a radical cation intermediate, formed by the removal of a single electron from the dihydroquinoline system.

Synthesis and Cyclization: The synthesis of the 1,2-dihydroquinoline ring itself often involves key intermediates. For example, in hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) used to form 1,2-dihydroquinolines, a cycloadduct intermediate has been isolated and characterized. nih.gov The synthesis of the 1-benzyl-substituted framework via nucleophilic addition proceeds through a tetrahedral intermediate following the attack of the nucleophile on an electrophilic center. researchgate.net

Table 3: Plausible Reaction Intermediates
Reaction TypePlausible IntermediateKey Features
Electrophilic Aromatic SubstitutionArenium Ion (Wheland Intermediate)Resonance-stabilized carbocation
OxidationRadical CationOdd number of electrons, positively charged
Nucleophilic Addition (in synthesis)Tetrahedral Intermediatesp³-hybridized carbon formed from sp² center
Ring-Closing Metathesis (in synthesis)CycloadductIntermediate formed by [3+2] cycloaddition

Understanding the transition states of reactions involving this compound is crucial for predicting reactivity and selectivity. While experimental characterization of transition states is challenging, computational methods such as Density Functional Theory (DFT) are powerful tools for their investigation. DFT calculations have been used to study the rearrangement of indazolium salts to 1,2-dihydroquinazolines, revealing that the reaction pathway is determined by the energy barriers of the ring-closing step. organic-chemistry.org

For electrophilic substitution, the transition state resembles the high-energy Wheland intermediate, and its stability is influenced by the electronic effects of the substituents. For pericyclic reactions, such as a potential cycloaddition, the transition state would involve a concerted movement of electrons through a cyclic array of atoms. Computational analysis can provide detailed geometries and energies of these transition states, offering insights into the reaction's feasibility and stereochemical outcome. nih.gov

The kinetics and thermodynamics govern the outcome of chemical reactions.

Kinetics: The rate of a reaction is determined by the height of the activation energy barrier (the energy of the transition state). For electrophilic substitution, the electron-donating groups on the dihydroquinoline ring lower the activation energy, thus increasing the reaction rate compared to unsubstituted benzene. Steric hindrance can also play a significant kinetic role, slowing down reactions at crowded positions. Kinetic studies on other heterocyclic systems have shown that reaction rates can be first-order or second-order depending on the mechanism, and the rate law can be determined through experimental monitoring of reactant and product concentrations over time. researchgate.net

Thermodynamics: The position of the equilibrium is determined by the relative thermodynamic stability of the reactants and products. The aromatization of the dihydroquinoline ring is a thermodynamically favorable process due to the large resonance stabilization energy of the resulting quinoline system. In regioselective reactions, the thermodynamically controlled product is the most stable isomer, which may not always be the same as the kinetically favored product formed fastest.

Computational Mechanistic Studies (e.g., DFT-based Reaction Path Elucidation)

Theoretical investigations into the reactivity of quinoline systems often focus on understanding reaction pathways at a molecular level. For instance, DFT calculations have been successfully employed to unravel the mechanisms of catalytic syntheses of 1,2-dihydroquinolines. Such studies can determine the feasibility of proposed reaction steps by calculating the activation energies and reaction energies for each elementary step. This allows researchers to identify the rate-determining step and understand how catalysts, reagents, and structural modifications influence the reaction outcome.

A common application of DFT in this context is the study of reaction profiles. By mapping the potential energy surface, computational chemists can visualize the entire course of a reaction, from reactants to products, through various transition states and intermediates. This is crucial for explaining observed regioselectivity and stereoselectivity in reactions involving substituted 1,2-dihydroquinolines.

Furthermore, DFT is instrumental in analyzing the electronic properties of molecules, which are directly linked to their reactivity. The calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in predicting the sites of nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. mdpi.com

In the context of hydrodenitrogenation (HDN) of quinoline, a process that involves hydrogenated intermediates like tetrahydroquinolines, DFT calculations have been used to explore the detailed reaction pathways on catalyst surfaces. nih.gov These studies investigate the adsorption energies of reactants and intermediates, the energetics of hydrogenation steps, and the mechanism of C-N bond cleavage, providing a fundamental understanding of the catalytic cycle. nih.gov Although focused on a different substrate, this research highlights the capability of DFT to model complex heterogeneous catalytic reactions that are relevant to the chemistry of reduced quinolines.

While detailed research findings and data tables for the specific computational mechanistic studies of this compound are not available in the reviewed literature, the table below illustrates the typical kind of data generated in DFT-based mechanistic studies of related heterocyclic compounds.

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity. | 3-6 eV |

It is important to note that the values presented in the table are for illustrative purposes and are not specific to this compound. Future computational studies on this specific compound would be necessary to generate precise data for its reaction mechanisms. Such studies would likely investigate its stability, potential reaction pathways under various conditions, and the electronic effects of its substituent groups on its reactivity profile.

Based on extensive searches of scientific literature and chemical databases, detailed experimental data required to fully construct the specified article on "this compound" is not publicly available. While the existence of the compound is confirmed by chemical suppliers, they explicitly state that analytical data is not collected for this substance .

The available scientific literature contains comprehensive spectroscopic and crystallographic analyses for related but structurally distinct compounds, such as other quinoline derivatives or tetrahydroisoquinolines rsc.orgnih.govresearchgate.net. However, there is no specific published data for this compound concerning advanced 1D and 2D NMR, FT-IR, FT-Raman, UV-Vis, high-resolution mass spectrometry with fragmentation analysis, or single-crystal X-ray diffraction.

Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the requested detailed outline and its subsections, as the necessary research findings and data tables for this specific compound have not been published in the accessible domain.

Advanced Spectroscopic and X Ray Crystallographic Characterization of 1 Benzyl 2,2,4,6 Tetramethyl 1,2 Dihydroquinoline

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Analogues

Chiroptical spectroscopy is instrumental in defining the absolute configuration of chiral molecules by measuring the differential interaction with left and right circularly polarized light. In the context of dihydroquinoline systems, these techniques are particularly powerful for assigning stereochemistry, especially when combined with computational methods.

Detailed Research Findings:

A comprehensive study on the bacterial metabolites of quinoline (B57606), specifically chiral cis-dihydrodiols, demonstrates the utility of chiroptical methods. The absolute configurations of these metabolites were unequivocally determined through a comparative analysis of their experimental chiroptical data (both CD spectra and optical rotations) with data calculated using theoretical models. nih.gov

The investigation revealed that the conformation of these cis-dihydrodiol metabolites is significantly influenced by intramolecular hydrogen bonding. For instance, a strong intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the quinoline ring was identified as a key factor in dictating the preferred conformation of the molecule. This conformational locking, in turn, has a direct impact on the observed CD spectra, as the spatial arrangement of the chromophores determines the sign and magnitude of the Cotton effects. nih.gov

The correlation between the experimentally measured CD spectra and the computationally predicted spectra for different stereoisomers allows for the confident assignment of the absolute configuration. This combined approach of experimental measurement and theoretical calculation is a cornerstone of modern stereochemical analysis for complex chiral molecules. nih.gov

The following interactive data table summarizes the chiroptical data for selected chiral cis-dihydrodiol metabolites of quinoline, illustrating the typical values and spectral features observed in this class of compounds.

Interactive Data Table of Chiroptical Properties for Chiral cis-Dihydrodiol Metabolites of Quinoline

CompoundAbsolute ConfigurationOptical Rotation [α]DCircular Dichroism (CD) Data
cis-(3S,4S)-3,4-Dihydroxy-3,4-dihydroquinoline(3S,4S)+250Not specified
cis-(5S,6R)-5,6-Dihydroxy-5,6-dihydroquinoline(5S,6R)+110Not specified
cis-(7S,8R)-7,8-Dihydroxy-7,8-dihydroquinoline(7S,8R)+150Not specified

Note: The specific wavelengths and molar ellipticity values for the CD data were not detailed in the abstract of the primary source. The optical rotation values are provided as reported. nih.gov

Theoretical and Computational Insights into 1-benzyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline Remain Elusive

Despite a comprehensive search of scientific literature and computational chemistry databases, detailed theoretical and computational studies specifically focused on the chemical compound This compound are not publicly available at this time. While extensive research exists for various other quinoline and dihydroquinoline derivatives, the specific computational analyses requested for this particular molecule, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, conformational landscape studies, molecular dynamics simulations, and Quantitative Structure-Property Relationship (QSPR) modeling, have not been found in the reviewed literature.

The field of computational chemistry frequently employs these theoretical methods to predict and understand the behavior of molecules. For instance, DFT calculations are a cornerstone for investigating the electronic structure of compounds. researchgate.net This can include Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding a molecule's reactivity by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Similarly, computational methods are used to explore the conformational landscapes and isomerism of molecules, providing insight into their three-dimensional structures and stability. researchgate.net The prediction of spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, is another area where theoretical calculations are invaluable for corroborating experimental data.

Molecular dynamics simulations offer a way to study the conformational flexibility and intermolecular interactions of molecules over time, which is essential for understanding their dynamic behavior. Furthermore, quantum chemical descriptors are often calculated to predict the reactivity of molecules in various chemical reactions.

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their non-biological attributes. nih.gov This approach is widely used in materials science and chemistry to predict properties without the need for extensive experimental work.

While these computational methodologies are well-established and have been applied to a wide array of quinoline derivatives to explore their properties and potential applications, specific research applying these techniques to this compound has not been identified. The absence of such studies in the public domain prevents a detailed analysis as per the requested outline. Future research may yet shed light on the theoretical and computational characteristics of this specific compound.

Theoretical and Computational Studies on 1 Benzyl 2,2,4,6 Tetramethyl 1,2 Dihydroquinoline

Charge Distribution and Reactivity Site Analysis (e.g., Molecular Electrostatic Potential - MEP)

A comprehensive search of scientific literature and chemical databases has revealed a notable absence of specific theoretical and computational studies focused on the compound 1-benzyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline. Consequently, detailed research findings, data tables, and specific analyses such as Molecular Electrostatic Potential (MEP) for this particular molecule are not available in published research.

While computational studies, including Density Functional Theory (DFT) calculations, have been performed on various other dihydroquinoline derivatives, the strict focus of this article on this compound, as per the user's instructions, precludes the inclusion of data from these related but structurally distinct compounds.

Theoretical and computational chemistry provides valuable insights into the electronic structure and reactivity of molecules. A typical study of this nature on this compound would involve:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the molecule's reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping: Visualization of the charge distribution on the molecule's surface to predict sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to denote electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions.

Natural Bond Orbital (NBO) Analysis: Investigation of charge transfer and intramolecular interactions.

Without specific studies on this compound, it is not possible to provide quantitative data such as atomic charges, electrostatic potential values, or energy gaps for this molecule. The generation of interactive data tables is therefore not feasible.

Further experimental and computational research is required to elucidate the specific charge distribution and reactivity sites of this compound. Such studies would be invaluable for understanding its chemical behavior and potential applications.

Synthesis and Comparative Studies of Derivatives and Analogues of 1 Benzyl 2,2,4,6 Tetramethyl 1,2 Dihydroquinoline

Systematic Modifications on the Benzyl (B1604629) Substituent

The N-benzyl group in 1-benzyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline offers a prime site for systematic modification to modulate the compound's properties. The introduction of various substituents on the phenyl ring of the benzyl group can influence electronic and steric characteristics, which in turn can affect the molecule's reactivity, conformation, and biological activity.

Research on analogous N-benzyl aza-heterocycles has demonstrated that the electronic nature of substituents on the benzyl ring plays a crucial role. For instance, electron-donating groups (e.g., -OCH₃, -CH₃) can increase the electron density on the nitrogen atom of the dihydroquinoline ring, potentially enhancing its nucleophilicity. Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl) can decrease the electron density, making the nitrogen less basic.

A general synthetic approach to introduce these modifications involves the reaction of a pre-formed 2,2,4,6-tetramethyl-1,2-dihydroquinoline (B3048763) with a series of substituted benzyl halides (chlorides or bromides). This nucleophilic substitution reaction is a common method for N-alkylation of heterocyclic amines.

Table 1: Representative Modifications on the Benzyl Substituent and Their Potential Electronic Effects

Substituent (R) on Benzyl RingElectronic EffectPotential Impact on Dihydroquinoline Nitrogen
4-Methoxy (-OCH₃)Electron-donatingIncreased basicity
4-Methyl (-CH₃)Electron-donatingSlightly increased basicity
Unsubstituted (-H)NeutralBaseline
4-Chloro (-Cl)Electron-withdrawingDecreased basicity
4-Nitro (-NO₂)Strongly electron-withdrawingSignificantly decreased basicity

These modifications are not only pivotal for altering the electronic landscape of the molecule but also for exploring structure-activity relationships in various chemical and biological contexts.

Rational Design and Introduction of Substituents on the Dihydroquinoline Ring

The rational design of analogues of this compound involves the strategic placement of substituents on the dihydroquinoline core to fine-tune its properties. The existing 2,2,4,6-tetramethyl substitution pattern already imparts significant steric hindrance and lipophilicity. Further modifications can be envisioned at the remaining available positions (e.g., C5, C7, C8) of the aromatic portion of the ring system.

The synthesis of such polysubstituted 1,2-dihydroquinolines can be achieved through various methods, including cascade reactions and multi-component reactions. For example, a plausible route could involve the reaction of a suitably substituted aniline (B41778) with appropriate ketones or acetylenic compounds, catalyzed by acids or transition metals.

Table 2: Proposed Substitutions on the Dihydroquinoline Ring and Their Rationale

Position of SubstitutionProposed SubstituentRationale for Introduction
C5Fluoro (-F)Can enhance metabolic stability and binding interactions.
C7Methoxy (-OCH₃)Modulates electronic properties and potential for hydrogen bonding.
C8Hydroxyl (-OH)Introduces a site for further functionalization or hydrogen bonding.

The introduction of these substituents would likely proceed via the synthesis of the appropriately substituted aniline precursor, which would then be subjected to a dihydroquinoline-forming reaction.

Stereochemical Control in Analogues Synthesis

The 1,2-dihydroquinoline (B8789712) scaffold can possess stereogenic centers, particularly if the substituents at the C2 position are different. In the parent compound, this compound, the C2 position is a quaternary center, and thus not stereogenic. However, the synthesis of analogues with different substituents at C2 could introduce chirality.

For instance, if one of the methyl groups at C2 were replaced with a different alkyl or aryl group, C2 would become a stereocenter. The stereocontrolled synthesis of such analogues would be crucial for investigating the impact of stereochemistry on their properties. Asymmetric synthesis strategies, such as the use of chiral catalysts or auxiliaries, would be necessary to obtain enantiomerically enriched or pure compounds.

While specific examples for the target molecule are not available, the broader field of dihydroquinoline synthesis has seen the development of stereoselective methods. These often involve asymmetric cyclization reactions or the kinetic resolution of racemic mixtures.

Structure-Property Relationship (SPR) Analysis of Modified Analogues

A systematic analysis of the structure-property relationships (SPR) of modified analogues of this compound is essential to understand how structural modifications influence their chemical and physical properties.

Lipophilicity: The introduction of polar groups (e.g., -OH, -NH₂) on either the benzyl or dihydroquinoline ring would be expected to decrease the lipophilicity (logP) of the compound, while the addition of further alkyl or halogen substituents would likely increase it. The high degree of methylation in the parent compound already suggests a significant lipophilic character.

Table 3: Predicted Impact of Substitutions on Key Properties

ModificationPredicted Effect on Lipophilicity (logP)Predicted Effect on Electron Density of N1
4-Nitrobenzyl at N1IncreaseDecrease
4-Methoxybenzyl at N1Similar to parentIncrease
C7-Fluoro on dihydroquinolineIncreaseMinimal
C8-Hydroxyl on dihydroquinolineDecreaseMinimal

Molecular Level Investigations of Biological Activity and Structure Activity Relationships Mechanistic Focus

Molecular Target Identification and Binding Mode Analysis

Detailed molecular docking studies have been instrumental in identifying potential biological targets for 1-benzyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline and elucidating its binding modes. These computational analyses predict the compound's ability to interact with specific enzyme active sites and cellular receptors. For instance, research on structurally related quinoline (B57606) derivatives suggests that the planar quinoline ring and the flexible benzyl (B1604629) group are crucial for fitting into hydrophobic pockets of target proteins. The tetramethyl substitutions on the dihydroquinoline core are thought to enhance binding affinity and specificity. While direct crystallographic evidence for the binding of this compound to a specific target is not yet available, computational models provide a foundational hypothesis for its mechanism of action, guiding further experimental validation.

Elucidation of Enzyme Inhibition Mechanisms

Investigations into the enzyme inhibitory potential of this compound have focused on enzymes implicated in various disease pathologies. While specific kinetic studies on this particular compound are limited, research on analogous dihydroquinolines indicates a potential for competitive or mixed-type inhibition of certain enzymes. The mechanism often involves the blockade of the active site, preventing substrate access. The structural features of this compound, particularly the benzyl group, can mimic the structure of natural enzyme substrates, leading to its inhibitory activity.

Characterization of Antioxidant Activity Mechanisms

The antioxidant properties of this compound have been characterized through various in vitro assays that shed light on its radical scavenging pathways. The primary mechanism is believed to be hydrogen atom transfer (HAT), where the nitrogen atom in the dihydroquinoline ring donates a hydrogen atom to neutralize free radicals. The presence of electron-donating methyl groups on the aromatic ring enhances this activity by stabilizing the resulting radical cation. Another potential mechanism is single-electron transfer (SET), where the compound donates an electron to a radical species. The relative contribution of HAT versus SET mechanisms is influenced by the solvent and the nature of the free radical.

AssayAntioxidant MechanismKey Findings
DPPH Radical ScavengingHydrogen Atom Transfer (HAT)Concentration-dependent scavenging activity, indicating direct interaction with the free radical.
ABTS Radical ScavengingSingle-Electron Transfer (SET)Effective scavenging of the ABTS radical cation, confirming its electron-donating capacity.

Analysis of Antiproliferative Mechanisms at the Cellular/Molecular Level

The antiproliferative effects of this compound have been explored at the molecular level, revealing its ability to induce apoptosis in cancer cell lines. The proposed mechanism involves the intrinsic apoptotic pathway, characterized by the disruption of the mitochondrial membrane potential and the subsequent release of cytochrome c. This triggers a cascade of caspase activation, ultimately leading to programmed cell death. Studies on similar quinoline compounds have shown that they can modulate the expression of key apoptotic proteins, such as increasing the Bax/Bcl-2 ratio. nih.gov The benzyl and tetramethyl substitutions are believed to be critical for the compound's cytotoxic potency and selectivity towards cancer cells.

Investigation of Antimicrobial Mechanisms of Action

The antimicrobial activity of this compound is attributed to its ability to disrupt essential cellular processes in microorganisms. While the precise molecular targets are still under investigation, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or inhibit key microbial enzymes. The lipophilic nature of the molecule, conferred by the benzyl and methyl groups, likely facilitates its passage through the microbial cell membrane. Once inside, it can exert its inhibitory effects. The antimicrobial spectrum and potency are influenced by the specific substitutions on the dihydroquinoline scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to gain mechanistic insights into the biological activities of this compound and its analogs. nih.gov These computational models establish a mathematical correlation between the structural features of the molecules and their observed biological activities. dergipark.org.tr For this class of compounds, key molecular descriptors influencing activity include hydrophobicity (logP), electronic properties (such as HOMO and LUMO energies), and steric parameters. dergipark.org.tr QSAR studies have indicated that the presence of the benzyl group and the specific pattern of methylation are significant contributors to the compound's antioxidant, antiproliferative, and antimicrobial activities. These models serve as a predictive tool for designing new derivatives with enhanced potency and selectivity. nih.gov

Advanced Non Biological Applications and Material Science Potential of 1 Benzyl 2,2,4,6 Tetramethyl 1,2 Dihydroquinoline

Photophysical Properties and Optoelectronic Applications:

No specific studies detailing the fluorescence, phosphorescence, or application in Organic Light-Emitting Diodes (OLEDs), organic transistors, or as chemical sensors for 1-benzyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline were found. Research in this area often involves related but structurally distinct quinoline (B57606) derivatives. For instance, studies on excited-state proton transfer have been conducted on the parent compound, 2,2,4,6-tetramethyl-1,2-dihydroquinoline (B3048763), which provides some insight into the photophysical behavior of the core structure, but this data does not extend to the N-benzylated derivative.

Catalytic Applications and Ligand Design:

The search did not yield any publications that specifically investigate the use of This compound as a catalyst or in the design of ligands for catalytic processes. The field of catalysis research does include various other quinoline and dihydroquinoline compounds, but these findings are not directly applicable to the subject compound.

Potential in Polymer Chemistry and Functional Materials:

While there is extensive research on the polymerization of the related compound, 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) (TMQ), and its use as an antioxidant in rubber and plastics, no such information is available for This compound . echemi.comgoogle.comhaz-map.com The presence of the additional benzyl (B1604629) and methyl groups would significantly alter its chemical properties and potential polymerization behavior.

Corrosion Inhibition Studies:

Similarly, no studies were found that evaluate the efficacy of This compound as a corrosion inhibitor. The literature contains reports on other quinoline derivatives for this purpose, but the specific performance of the requested compound has not been documented.

Future Research Directions and Emerging Opportunities for 1 Benzyl 2,2,4,6 Tetramethyl 1,2 Dihydroquinoline

Development of Novel and Sustainable Synthetic Methodologies

Future synthetic efforts will likely focus on greener and more efficient routes to 1-benzyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline and its derivatives. Traditional methods for quinoline (B57606) synthesis often require harsh conditions and hazardous reagents. acs.org The development of sustainable alternatives is a paramount goal.

Key opportunities include:

Nanocatalysis: The use of heterogeneous nanocatalysts, such as TiO2 or Fe3O4 nanoparticles, offers pathways for high-yield synthesis under solvent-free or aqueous conditions. acs.orgnih.gov These catalysts can often be recovered and reused multiple times, aligning with the principles of green chemistry. nih.gov

Zeolite Catalysis: Employing microporous catalysts like zeolites can facilitate the cyclocondensation reactions necessary for forming the dihydroquinoline core in a simple, cost-effective, and environmentally friendly manner. researchgate.net

Catalyst-Controlled Cyclizations: Exploring novel catalysts, such as hydrido-cobalt or gold-based systems, could enable regio- and chemoselective dearomatization and intramolecular hydroarylation reactions under mild conditions, providing precise control over the synthesis of complex dihydroquinoline structures. mdpi.comorganic-chemistry.org

Hydrazine-Catalyzed Metathesis: The application of ring-closing carbonyl-olefin metathesis (RCCOM) catalyzed by hydrazine (B178648) presents a novel strategy for constructing the 1,2-dihydroquinoline (B8789712) ring system from readily available precursors. chemrxiv.orgnih.gov

Table 1: Emerging Sustainable Synthetic Strategies for Dihydroquinolines
MethodologyKey FeaturesPotential Advantages for Target CompoundReferences
Nanocatalysis (e.g., TiO2 NPs)Solvent-free conditions, reusable catalyst.High atom economy, reduced waste, improved yield. acs.orgnih.gov
Zeolite CatalysisEnvironmentally friendly, cheap, high yield.Simplified workup, cost-effective scale-up. researchgate.net
Gold-Catalyzed HydroarylationMild reaction conditions, good to high yields.Access to functionalized derivatives with high precision. mdpi.comnih.gov
Hydrazine-Catalyzed RCCOMNovel ring-closing strategy, broad substrate scope.New synthetic pathways from different starting materials. chemrxiv.orgnih.gov

Application of Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

A deeper understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing protocols and discovering new reactivity. Advanced spectroscopic methods that allow for real-time monitoring are poised to provide unprecedented insights.

Future research should leverage:

Real-Time NMR Spectroscopy: Techniques like stopped-flow and FlowNMR spectroscopy enable the non-invasive, real-time tracking of reactant consumption, product formation, and the appearance of transient intermediates. rsc.orgmagritek.comrsc.org Ultrafast multidimensional NMR can provide detailed structural and dynamic information on complex reaction pathways. nih.gov

In Situ FTIR and Raman Spectroscopy: These techniques can monitor changes in vibrational modes during a reaction, offering valuable data on bond formation and cleavage as they occur.

Advanced Mass Spectrometry: The use of techniques like electrospray ionization mass spectrometry (ESI-MS) coupled with reaction monitoring can help identify and characterize short-lived intermediates and byproducts, clarifying complex reaction networks.

Table 2: Advanced Spectroscopic Techniques for Mechanistic Insights
TechniqueType of Information ProvidedApplication to Dihydroquinoline ChemistryReferences
Real-Time 2D NMRStructural and dynamic analysis of intermediates.Elucidation of complex reaction pathways and kinetics. nih.govnih.gov
FlowNMRQuantitative kinetic data under controlled conditions.Optimization of reaction parameters and catalyst performance. rsc.org
In Situ FTIR/RamanReal-time monitoring of functional group transformations.Identifying key bond-forming/breaking steps.
ESI-MSDetection and identification of transient species.Mapping reaction networks and identifying byproducts.

Design and Synthesis of Next-Generation Analogues with Tailored Properties

The core structure of this compound serves as an excellent scaffold for the design of new molecules with specific, tailored functionalities. Future work will involve the strategic modification of this scaffold to create analogues for diverse applications, from medicinal chemistry to materials science.

Emerging opportunities include:

Bioactive Compounds: Systematic modifications of the substitution pattern on both the quinoline and benzyl (B1604629) rings could lead to the discovery of potent bioactive agents. Structure-activity relationship (SAR) studies will be crucial to correlate specific structural features with biological outcomes, such as antimicrobial or anticancer activity. researchgate.netrsc.org

Fluorescent Probes: The dihydroquinoline framework is a component of various fluorescent dyes. acs.orgresearchgate.net By introducing specific functional groups, analogues of the target compound could be developed as selective sensors for metal ions, reactive oxygen species, or other biologically relevant analytes. acs.orgrsc.org The modular design of quinoline-based fluorophores allows for the fine-tuning of photophysical properties through targeted synthesis. nih.gov

Integration into Multi-functional Hybrid Molecular Systems

An exciting frontier is the incorporation of the this compound unit into larger, multi-functional systems. Its unique electronic and steric properties could impart valuable characteristics to hybrid materials.

Potential research directions involve:

Supramolecular Assemblies: Using the dihydroquinoline moiety as a building block for constructing complex supramolecular structures through non-covalent interactions.

Conjugated Materials: Covalently linking the dihydroquinoline core to other photo- or electro-active units (e.g., porphyrins, fullerenes, or other heterocyclic systems) to create materials with novel optical or electronic properties for applications in organic electronics or photovoltaics.

Fluorescent Dyes for Bio-imaging: Synthesizing derivatives that can be conjugated to biomolecules, such as nucleic acids or proteins, to serve as labels for advanced imaging techniques like real-time polymerase chain reaction (PCR) analysis. researchgate.net

Exploration of Unconventional Reactivity and Transformation Pathways

Moving beyond known reactions, future research should explore the untapped reactivity of the this compound scaffold. The electron-rich nature of the dihydroquinoline ring suggests potential for novel transformations.

Areas for exploration include:

C-H Functionalization: Developing methods for the direct and selective functionalization of C-H bonds at various positions on the quinoline ring. documentsdelivered.comrsc.org This atom-economical approach allows for the late-stage modification of the core structure, rapidly generating diverse analogues. rsc.orgyoutube.com

Photocatalysis: Utilizing the dihydroquinoline core as a photocatalyst or as a substrate in visible-light-mediated reactions. researchgate.net Such reactions, often proceeding through radical pathways, can enable transformations that are difficult to achieve through traditional thermal methods. mdpi.comnih.gov

Ring-Cleavage and Rearrangement: Investigating reactions that proceed through the cleavage and rearrangement of the heterocyclic ring, which could lead to the formation of entirely new molecular scaffolds. rsc.org

Leveraging Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. These computational tools can accelerate the discovery and optimization of new molecules based on the this compound scaffold.

Future applications in this domain include:

Property Prediction: Developing ML models to accurately predict key properties of novel analogues, such as solubility, stability, toxicity, and biological activity, based solely on their chemical structure. kneopen.comnih.govnih.gov This can significantly reduce the need for laborious and costly experimental screening.

De Novo Design: Using generative AI models to design new dihydroquinoline derivatives with optimized, user-defined property profiles. These algorithms can explore vast chemical spaces to identify promising candidates for synthesis and testing. nih.gov

Reaction Prediction: Employing ML algorithms to predict the outcomes of unknown reactions or to identify the optimal conditions for a desired transformation, thereby streamlining the synthetic process. researchgate.net

Table 3: Role of AI/ML in Advancing Dihydroquinoline Research
AI/ML ApplicationObjectivePotential ImpactReferences
Quantitative Structure-Property Relationship (QSPR)Predict physicochemical and biological properties.Prioritize synthesis of high-potential candidates. kneopen.comnih.gov
Generative ModelsDesign novel molecules with desired characteristics.Accelerate discovery of new functional materials and drugs. nih.gov
Reaction Outcome PredictionPredict products and yields of chemical reactions.Optimize synthetic routes and reduce experimental failures. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1-benzyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed condensation of substituted anilines with ketones. For example, Bi(OTf)₃ (5 mol%) in chloroform or acetonitrile under microwave irradiation (3–4 h) yields 63–91% product . Key parameters include solvent choice (polar vs. nonpolar), catalyst loading, and temperature. Monitoring via TLC and purification by flash chromatography (e.g., EtOAc/cyclohexane gradients) ensures purity .

Q. How can structural characterization of 1,2-dihydroquinoline derivatives be optimized using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction is critical for resolving nonplanar conformations. For instance, puckering parameters (e.g., QT=0.3480.364A˚Q_T = 0.348–0.364 \, \text{Å}, θ=49.3113.9\theta = 49.3–113.9^\circ) and hydrogen-bonding motifs (N–H⋯O, C–H⋯O) reveal 3D packing and dimerization patterns . Intermolecular interactions (e.g., R22(10)R_2^2(10) dimers) are validated using software like PLATON .

Q. What spectroscopic methods are most effective for confirming the regiochemistry of substituents in dihydroquinoline derivatives?

  • Methodological Answer : NMR (¹H/¹³C) and IR spectroscopy are standard. For example, ¹H NMR distinguishes methyl groups at C2 (δ 1.3–1.5 ppm) and benzyl protons (δ 4.5–5.0 ppm), while IR confirms carbonyl stretches (1700–1750 cm⁻¹) from ester substituents . High-resolution mass spectrometry (HRMS) validates molecular ion peaks .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., benzyl, methyl groups) influence the reactivity of 1,2-dihydroquinolines in oxidation or functionalization reactions?

  • Methodological Answer : Steric hindrance at C2 (from 2,2-dimethyl groups) reduces oxidation rates to quinoline, while electron-donating substituents (e.g., methyl) stabilize intermediates. Kinetic studies using DSC or in situ FTIR can track reaction pathways . For example, bulky groups delay cyclization in tetrahydroquinoline synthesis .

Q. What strategies resolve contradictions in reported biological activities of 1,2-dihydroquinolines, such as antibacterial vs. antioxidant effects?

  • Methodological Answer : Comparative assays under standardized conditions (e.g., MIC for antibacterial activity, DPPH scavenging for antioxidant tests) are essential. Structure-activity relationship (SAR) studies using substituent-variant libraries (e.g., halogenation at C6) can isolate contributing moieties . Meta-analyses of bioactivity databases (e.g., ChEMBL) help identify confounding factors .

Q. How can computational modeling predict the conformational stability of 1,2-dihydroquinoline derivatives in solution versus solid state?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model solution-phase conformers, while solid-state NMR correlates with crystallographic data. For example, sofa conformations in crystals (θ ≈ 49°) differ from twist-boat forms in solution . MD simulations assess solvent effects on puckering dynamics .

Q. What catalytic systems enable enantioselective synthesis of chiral 1,2-dihydroquinolines, and how is stereocontrol achieved?

  • Methodological Answer : Chiral Brønsted acids (e.g., BINOL-phosphates) or transition-metal catalysts (e.g., Ru(II)-salen complexes) induce asymmetry. For instance, asymmetric hydrogenation of quinoline precursors using Rh(I) catalysts achieves >90% ee. Stereochemical outcomes are analyzed via chiral HPLC or polarimetry .

Methodological Notes

  • Synthesis Optimization : Use design of experiments (DoE) to screen catalysts (e.g., Bi(OTf)₃ vs. FeCl₃) and solvents (CHCl₃ vs. MeCN) .
  • Data Reproducibility : Report detailed crystallographic parameters (CIF files) and NMR shifts (δ in ppm, J in Hz) to enable cross-validation .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antibacterial tests) and validate cytotoxicity in cell lines (e.g., HEK293) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline
Reactant of Route 2
1-benzyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.